molecular formula C10H11ClOS B14049033 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14049033
M. Wt: 214.71 g/mol
InChI Key: RGLPIARRQVGBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group, a mercapto group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one typically involves the chloromethylation of 4-mercaptophenylpropan-2-one. This can be achieved through the reaction of 4-mercaptophenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The mercapto group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Uniqueness

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

RGLPIARRQVGBTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.